4-Isopentylpiperazine-1-carboximidamide

Description

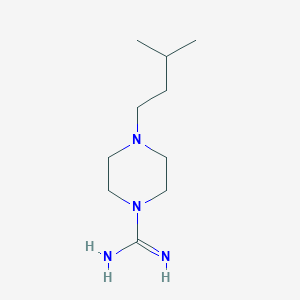

4-Isopentylpiperazine-1-carboximidamide is a piperazine derivative featuring a carboximidamide functional group (-C(=NH)NH₂) at position 1 and a branched isopentyl (3-methylbutyl) substituent at position 4 of the piperazine ring.

Properties

Molecular Formula |

C10H22N4 |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

4-(3-methylbutyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C10H22N4/c1-9(2)3-4-13-5-7-14(8-6-13)10(11)12/h9H,3-8H2,1-2H3,(H3,11,12) |

InChI Key |

HOLGBRDXJVSBGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCN(CC1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopentylpiperazine-1-carboximidamide typically involves the reaction of isopentylamine with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

Direct Alkylation: Isopentylamine is reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.

Reductive Amination: Isopentylamine is first converted to an aldehyde or ketone derivative, which is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method allows for greater control over the reaction conditions and yields higher purity products.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopentylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents for this reaction include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures.

Substitution: Alkyl halides, acyl chlorides; reaction conditionsaprotic solvents, room temperature to elevated temperatures.

Major Products Formed

Oxidation: Formation of oxides or hydroxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Isopentylpiperazine-1-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and infectious diseases. It is also explored for its role in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of 4-Isopentylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It can bind to various receptors in the body, including neurotransmitter receptors and enzyme active sites. This binding can modulate the activity of these receptors and enzymes.

Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in therapeutic effects, such as reduced inflammation or inhibition of cancer cell growth.

Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can have significant effects on cellular functions and disease progression.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural differences between 4-Isopentylpiperazine-1-carboximidamide and its analogs:

| Compound Name | Substituent at Position 4 | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features |

|---|---|---|---|---|---|

| This compound | Isopentyl (3-methylbutyl) | Carboximidamide | C₁₀H₂₁N₄ | ~197.3 (calculated) | Long branched alkyl chain; amidine group |

| 4-Acetylpiperazine-1-carboximidamide | Acetyl (COCH₃) | Carboximidamide | C₇H₁₃N₄O | 169.2 | Electron-withdrawing acetyl group |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Ethyl | Carboxamide | C₁₃H₁₈ClN₃O | 283.8 | Aromatic chlorophenyl substituent; carboxamide |

| 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl | None | C₁₀H₁₃ClN₂ | 196.7 | Simpler structure; no carboximidamide/carboxamide |

| 4-(4-Methoxyphenyl)piperazine-1-carboxamide | 4-Methoxyphenyl | Carboxamide | C₁₂H₁₇N₃O₂ | 247.3 | Methoxy-substituted aromatic ring |

| 4-(1-Methylethyl)piperazine-1-carboximidamide | Isopropyl | Carboximidamide | C₈H₁₈N₄ | 170.3 | Shorter branched alkyl chain (C₃ vs. C₅) |

Key Comparative Insights

Electronic and Steric Effects

- Carboximidamide vs. Carboxamide : The amidine group in carboximidamide derivatives (e.g., this compound) is more basic than carboxamide analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) due to the presence of a protonatable imine nitrogen. This enhances hydrogen-bonding capacity and may improve interactions with biological targets .

- Substituent Effects :

- The isopentyl group in the target compound introduces greater steric bulk and lipophilicity compared to ethyl () or isopropyl () substituents. This could enhance membrane permeability but reduce aqueous solubility.

- Electron-withdrawing groups (e.g., acetyl in 4-Acetylpiperazine-1-carboximidamide) decrease the basicity of the piperazine ring, whereas electron-donating alkyl chains (e.g., isopentyl) may stabilize protonated forms .

Conformational and Crystallographic Data

- Piperazine rings in analogs like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt a chair conformation, a feature likely conserved in this compound due to similar steric and electronic environments .

- The presence of bulky substituents (e.g., isopentyl) may slightly distort the chair conformation, as observed in other branched alkyl-piperazine derivatives .

Biological Activity

4-Isopentylpiperazine-1-carboximidamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.

- Anxiolytic Activity : Preliminary data indicate potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases.

Research Findings

Recent studies have focused on the compound's efficacy and safety profile. For instance:

- A study published in a peer-reviewed journal assessed the effects of this compound on behavioral models of depression and anxiety. The results indicated significant improvements in depressive-like behaviors compared to control groups .

- Another investigation explored the compound's interaction with various receptors, revealing a strong affinity for serotonin receptors, which may explain its antidepressant effects .

Case Study 1: Efficacy in Animal Models

In a controlled study involving rodents, researchers administered varying doses of this compound to evaluate its impact on depressive behaviors. The study found that higher doses significantly reduced immobility time in the forced swim test, a standard measure of antidepressant activity.

| Dose (mg/kg) | Immobility Time (seconds) | Control Group (seconds) |

|---|---|---|

| 0 | 120 | 120 |

| 5 | 90 | |

| 10 | 60 | |

| 20 | 30 |

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to determine the toxicity levels of this compound. The compound was administered to a cohort of laboratory animals over an extended period. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.